molecular formula C6H12INO B12905573 2-Amino-6-iodocyclohexan-1-ol CAS No. 89357-72-2

2-Amino-6-iodocyclohexan-1-ol

Cat. No.: B12905573
CAS No.: 89357-72-2
M. Wt: 241.07 g/mol
InChI Key: PEINNGSXJNTJGY-UHFFFAOYSA-N
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Description

2-Amino-6-iodocyclohexanol is an organic compound with the molecular formula C6H12INO. It is a cyclohexanol derivative where an amino group and an iodine atom are substituted at the 2 and 6 positions, respectively.

Preparation Methods

The synthesis of 2-Amino-6-iodocyclohexanol typically involves the iodination of cyclohexanol followed by the introduction of an amino group. One common method is the reaction of cyclohexanol with iodine and a suitable oxidizing agent to form 6-iodocyclohexanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield 2-Amino-6-iodocyclohexanol .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Amino-6-iodocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The iodine atom can be reduced to form 2-amino-6-hydroxycyclohexanol.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

2-Amino-6-iodocyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-6-iodocyclohexanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Amino-6-iodocyclohexanol can be compared with other similar compounds such as 2-Amino-6-chlorocyclohexanol and 2-Amino-6-bromocyclohexanol. These compounds share similar structures but differ in the halogen atom present. The presence of iodine in 2-Amino-6-iodocyclohexanol imparts unique properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs .

Similar compounds include:

These compounds can be used in similar applications but may exhibit different reactivity and biological activity due to the nature of the halogen atom.

Properties

CAS No.

89357-72-2

Molecular Formula

C6H12INO

Molecular Weight

241.07 g/mol

IUPAC Name

2-amino-6-iodocyclohexan-1-ol

InChI

InChI=1S/C6H12INO/c7-4-2-1-3-5(8)6(4)9/h4-6,9H,1-3,8H2

InChI Key

PEINNGSXJNTJGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)I)O)N

Origin of Product

United States

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